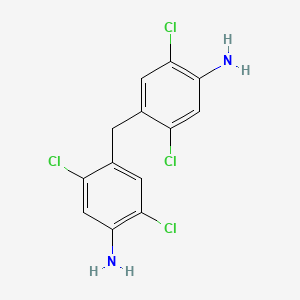
Benzenamine, 4,4'-methylenebis(2,5-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-methylenebis(2,5-dichloro-): is an organic compound with the molecular formula C₁₃H₁₂Cl₂N₂. It is a derivative of benzenamine, where two benzenamine molecules are linked by a methylene bridge, and each benzenamine ring is substituted with chlorine atoms at the 2 and 5 positions. This compound is known for its applications in various industrial processes and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-methylenebis(2,5-dichloro-) typically involves the reaction of 2,5-dichlorobenzenamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two benzenamine molecules. The general reaction can be represented as follows:
2C₆H₃Cl₂NH₂+CH₂O→C₁₃H₁₂Cl₂N₂+H₂O
Industrial Production Methods: In industrial settings, the production of Benzenamine, 4,4’-methylenebis(2,5-dichloro-) is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically catalyzed by an acid such as hydrochloric acid or sulfuric acid. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, 4,4’-methylenebis(2,5-dichloro-) can undergo oxidation reactions to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the chlorine atoms can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, 4,4’-methylenebis(2,5-dichloro-) has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polyurethane foams, elastomers, and coatings due to its ability to act as a curing agent.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-methylenebis(2,5-dichloro-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of cell death.
Comparaison Avec Des Composés Similaires
Benzenamine, 4,4’-methylenebis(2-chloro-): Similar structure but with fewer chlorine substituents.
Benzenamine, 4,4’-methylenebis(2,6-dichloro-): Similar structure but with chlorine substituents at different positions.
Benzenamine, 4,4’-methylenebis(2-fluoro-): Similar structure but with fluorine substituents instead of chlorine.
Uniqueness: Benzenamine, 4,4’-methylenebis(2,5-dichloro-) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 2 and 5 positions enhances its reactivity and makes it suitable for specific industrial applications, such as in the production of high-performance polymers and coatings.
Propriétés
Numéro CAS |
10586-68-2 |
|---|---|
Formule moléculaire |
C13H10Cl4N2 |
Poids moléculaire |
336.0 g/mol |
Nom IUPAC |
4-[(4-amino-2,5-dichlorophenyl)methyl]-2,5-dichloroaniline |
InChI |
InChI=1S/C13H10Cl4N2/c14-8-4-12(18)10(16)2-6(8)1-7-3-11(17)13(19)5-9(7)15/h2-5H,1,18-19H2 |
Clé InChI |
XIBDNYHTUNJEKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)N)Cl)CC2=CC(=C(C=C2Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


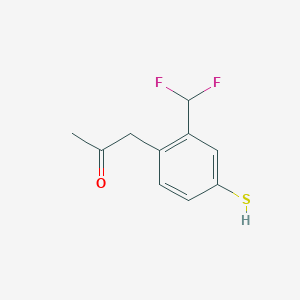
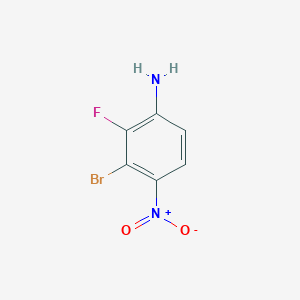

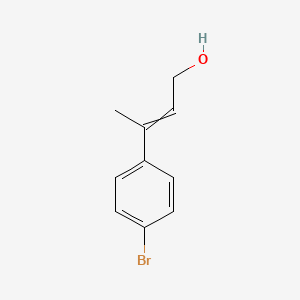


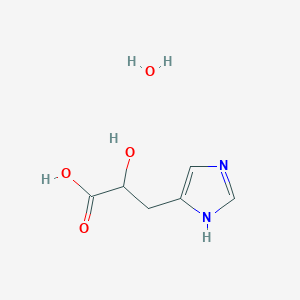


![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
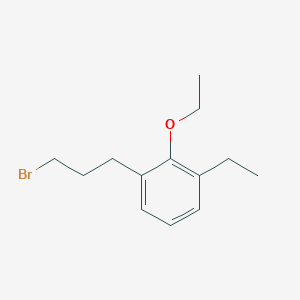
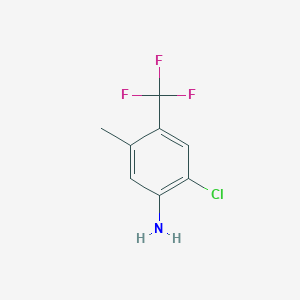

![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)
